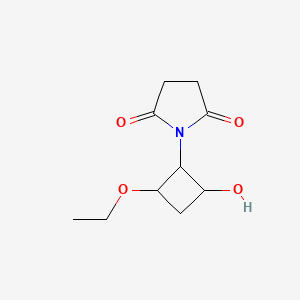
1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione, also known as Etazolate, is a pyrrolidine derivative that has been widely studied for its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Synthesis and Chemical Properties
Pyrrolidine-2,3-diones Synthesis : Pyrrolidine derivatives like 1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione have been explored for synthesis routes. For example, Sundberg, Pearce, and Laurino (1986) detailed the preparation of pyrrolidine-2,3-diones, highlighting their potential utility in synthesis (Sundberg, Pearce, & Laurino, 1986).
Maleimide Conversion : Yan et al. (2018) investigated the conversion of pyrrolidine-2,5-dione derivatives to maleimides, a transformation relevant in organic synthesis and drug development. Their study provided insights into the thermodynamics and kinetics of this conversion (Yan et al., 2018).
Applications in Material Science
- Electron Transport Layer in Solar Cells : Hu et al. (2015) synthesized a novel conjugated polyelectrolyte based on pyrrolidine-2,5-dione for use as an electron transport layer in polymer solar cells. This highlights the potential of pyrrolidine-2,5-dione derivatives in the field of renewable energy and materials science (Hu et al., 2015).
Biological and Pharmaceutical Research
- Inhibitors in Medicinal Chemistry : Pyrrolidine-2,5-dione derivatives have been studied for their potential as inhibitors in various biological systems. For instance, Ahmed et al. (1995) synthesized and evaluated novel pyrrolidine-2,5-dione compounds for their activity against human placental aromatase and other enzymes, demonstrating their significance in medicinal chemistry (Ahmed et al., 1995).
Organic Synthesis and Chemical Reactions
- Acylation of Pyrrolidine-2,4-diones : Jones et al. (1990) explored the acylation of pyrrolidine-2,4-diones, which is important for synthesizing various chemical compounds. This research contributes to the broader understanding of pyrrolidine derivatives in organic synthesis (Jones et al., 1990).
Mechanism of Action
Target of Action
The primary targets of 1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione . These factors could include pH, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
1-(2-ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-15-7-5-6(12)10(7)11-8(13)3-4-9(11)14/h6-7,10,12H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTFXRZOMLPBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1N2C(=O)CCC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxy-4-hydroxycyclobutyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone](/img/structure/B2473963.png)
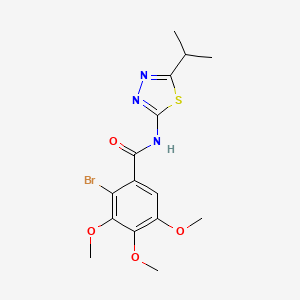

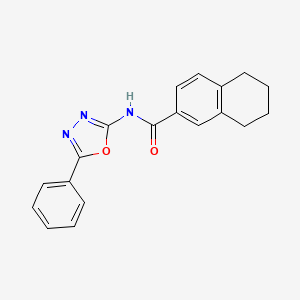
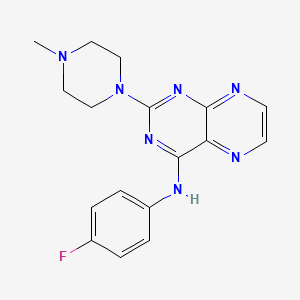
![4-fluoro-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide](/img/structure/B2473970.png)
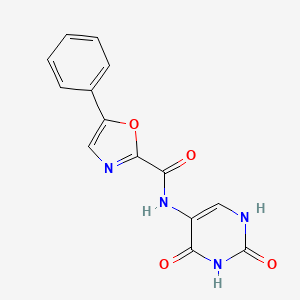

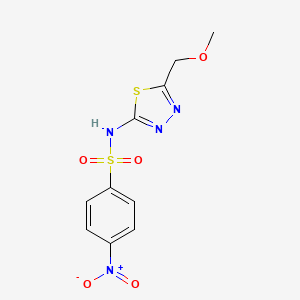

![N,N,4-trimethyl-2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2473979.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2473982.png)
![5-Azaspiro[3.4]octan-7-ylmethanol](/img/structure/B2473984.png)